4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride
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Overview
Description
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride typically involves multiple steps. One common method includes the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. The piperidine ring is then attached through a series of coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole or piperidine rings.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, affecting their activity. The oxazole and piperidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar structure but lacks the oxazole ring.
3-(Trifluoromethyl)-1,2-oxazole: Contains the oxazole ring with a trifluoromethyl group but lacks the piperidine ring.
Uniqueness
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride is unique due to the combination of the trifluoromethyl group, oxazole ring, and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H12ClF3N2O |
---|---|
Molecular Weight |
256.65 g/mol |
IUPAC Name |
5-piperidin-4-yl-3-(trifluoromethyl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)8-5-7(15-14-8)6-1-3-13-4-2-6;/h5-6,13H,1-4H2;1H |
InChI Key |
STQDHQMFBSMBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NO2)C(F)(F)F.Cl |
Origin of Product |
United States |
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